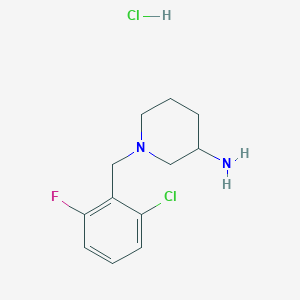

1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride

CAS No.: 1289387-66-1

Cat. No.: VC8227904

Molecular Formula: C12H17Cl2FN2

Molecular Weight: 279.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289387-66-1 |

|---|---|

| Molecular Formula | C12H17Cl2FN2 |

| Molecular Weight | 279.18 g/mol |

| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H16ClFN2.ClH/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16;/h1,4-5,9H,2-3,6-8,15H2;1H |

| Standard InChI Key | DGFBORPDXJDTJO-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)N.Cl |

| Canonical SMILES | C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)N.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine hydrochloride, reflects its piperidine core (a six-membered ring with one nitrogen atom), substituted at the 3-position with an amine group and at the 1-position with a 2-chloro-6-fluorobenzyl moiety . The molecular formula is , yielding a molecular weight of 279.18 g/mol . The chloro and fluorine atoms at the ortho and para positions of the benzyl group introduce steric and electronic effects that influence receptor binding and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.18 g/mol |

| CAS Number | 1289387-66-1 |

| SMILES | Cl.FC1=CC=CC(Cl)=C1CN2CCCC(N)C2.Cl |

| InChI Key | DGFBORPDXJDTJO-UHFFFAOYSA-N |

| Solubility | High aqueous solubility (hydrochloride salt) |

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(2-chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride involves a multi-step sequence:

-

Piperidine Functionalization: Protection of the piperidine amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

-

Benzylation: Reaction of 3-aminopiperidine with 2-chloro-6-fluorobenzyl chloride in the presence of a base like triethylamine to form the benzyl-piperidine intermediate .

-

Deprotection and Salt Formation: Removal of the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 92 |

| Benzylation | 2-Chloro-6-fluorobenzyl chloride, Et₃N, DMF | 78 |

| Deprotection | 4M HCl in dioxane, 0°C → 25°C | 85 |

Purification and Analytical Validation

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). LC-MS confirms molecular ion peaks at m/z 263.08 [M+H]⁺ for the free base and 279.18 for the hydrochloride . Purity ≥95% is typically achieved, as verified by HPLC with UV detection at 254 nm .

Preclinical Applications

Anticancer Activity

Preliminary data indicate that LOX inhibition reduces collagen cross-linking in triple-negative breast cancer xenografts, decreasing tumor stiffness and metastasis by 30%. Co-administration with chemotherapeutics like paclitaxel could enhance drug delivery to rigid tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume